Lactodifucotetraose

Catalog No.
S612515
CAS No.
20768-11-0
M.F
C24H42O19
M. Wt
634.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactodifucotetraose

CAS Number

20768-11-0

Product Name

Lactodifucotetraose

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

Molecular Formula

C24H42O19

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1

InChI Key

PHTLVJCCHOJNKP-QBWXSXSCSA-N

SMILES

Array

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)Glc

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O

The exact mass of the compound Lactodifucotetraose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. It belongs to the ontological category of tetrasaccharide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-Inflammatory and Immunomodulatory Effects:

Studies suggest that LDFT possesses anti-inflammatory and immunomodulatory properties. It has been shown to:

  • Inhibit the release of inflammatory mediators from activated platelets, potentially reducing inflammation and thrombosis risk [].
  • Modulate the gut immune system by promoting the growth of beneficial bacteria and inhibiting the growth of pathogenic ones []. This might contribute to preventing gut inflammation and infections in infants.

Potential Benefits for Brain Development:

Research suggests that LDFT might play a role in brain development. Studies have shown that:

  • LDFT can be directly taken up by the brain through specific receptors [].
  • Early-life exposure to LDFT in mice models is associated with improved cognitive function and memory [].

Lactodifucotetraose is a human milk oligosaccharide, specifically a tetrasaccharide composed of two fucose residues and two galactose residues. It is classified as a difucosylated oligosaccharide, which plays a significant role in infant nutrition and immunity. This compound is derived from lactose and L-fucose through enzymatic reactions, contributing to the complex carbohydrate profile found in human milk. Its structure can be represented as Galβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc, highlighting its unique fucosylation pattern that distinguishes it from other oligosaccharides.

LDFT is believed to exert its health effects through several mechanisms:

  • Promoting beneficial gut microbiota: LDFT serves as a prebiotic, selectively nourishing beneficial bacteria like Bifidobacteria and inhibiting the growth of potentially harmful pathogens.
  • Modulating immune function: Studies suggest LDFT may interact with immune cells in the gut, potentially influencing immune development and reducing inflammation.
  • Enhancing gut barrier function: LDFT might contribute to strengthening the intestinal lining, reducing the risk of infections and allergies.

The synthesis of lactodifucotetraose involves several key enzymatic reactions:

  • Fucosylation: The addition of fucose to galactose and N-acetylglucosamine moieties using specific fucosyltransferases.
  • Glycosidic Bond Formation: Enzymes catalyze the formation of glycosidic bonds between monosaccharides, resulting in the final tetrasaccharide structure.
  • Microbial Fermentation: Escherichia coli has been engineered to produce lactodifucotetraose by utilizing lactose and L-fucose as substrates, employing various metabolic pathways to enhance yield and efficiency .

Lactodifucotetraose exhibits several notable biological activities:

  • Immunomodulation: It has been shown to attenuate platelet function and reduce the release of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties .
  • Prebiotic Effects: As an oligosaccharide, it may serve as a prebiotic, promoting beneficial gut microbiota in infants.
  • Antimicrobial Properties: Its structure may inhibit pathogen adhesion to intestinal epithelium, enhancing gut health .

Several methods are employed for synthesizing lactodifucotetraose:

  • Microbial Fermentation: Utilizing genetically modified strains of Escherichia coli that express fucosyltransferases for efficient production from lactose and L-fucose .
  • Chemoenzymatic Synthesis: Combining chemical and enzymatic processes to streamline the synthesis of complex oligosaccharides .
  • Enzymatic Production: Using isolated enzymes from various bacterial sources to catalyze the formation of lactodifucotetraose from simpler sugars .

Lactodifucotetraose has several applications:

  • Infant Nutrition: It is included in infant formulas to mimic the oligosaccharide profile of human milk.
  • Functional Foods: Potential use in functional food products aimed at enhancing gut health and immunity.
  • Pharmaceuticals: Investigated for its therapeutic potential in modulating immune responses and preventing infections .

Research on lactodifucotetraose interactions includes:

  • Microbial Interactions: Studies indicate that it can influence the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogens.
  • Cellular Interactions: Investigations into its effects on immune cells have shown that it can modulate cytokine release and platelet function, indicating potential therapeutic uses in inflammatory conditions .

Lactodifucotetraose shares structural similarities with other human milk oligosaccharides but is unique due to its specific fucosylation pattern. Below are some similar compounds:

Compound NameStructure DescriptionUnique Features
Lacto-N-tetraoseGalβ1-4GlcNAcβ1-3Galβ1-4GlcNon-fucosylated; basic structure for many HMOs
2'-FucosyllactoseGalβ1-4GlcNAcβ1-3(Fucα1-2)GalContains one fucose; simpler than lactodifucotetraose
Lacto-N-fucopentaoseGalβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4FucContains more fucose residues; greater complexity

Lactodifucotetraose is unique due to its specific arrangement of fucose residues, which contributes to its distinct biological activities and applications in nutrition and health.

Physical Description

Solid

XLogP3

-7.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

12

Exact Mass

634.23202911 Da

Monoisotopic Mass

634.23202911 Da

Heavy Atom Count

43

UNII

H2K7KS3HQW

Other CAS

20768-11-0

Dates

Last modified: 08-15-2023

Explore Compound Types